(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine
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Overview
Description
(1S,2R,5S)-5-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)cyclohexanamine is a triazolopyrazine that is a rigid cyclohexylamine analogue of sitagliptin. It has a role as an EC 3.4.* (hydrolases acting on peptide bond) inhibitor. It is a triazolopyrazine and an organofluorine compound. It is functionally related to a sitagliptin.
Scientific Research Applications
Enantioselective Microbial Bioreduction
Researchers have discovered the highly enantioselective production of chiral intermediates of sitagliptin, a drug used for diabetes treatment, using a novel isolate of Pseudomonas pseudoalcaligenes. This microbial bioreduction process was found to be an attractive approach due to its high yield and enantiomeric excess of the product. The process showcased the capability of microbial cells to be reused, maintaining a high yield and product purity across multiple cycles (Wei Yanchan et al., 2016).
Dipeptidyl Peptidase IV Inhibition
A compound closely related to the queried chemical structure demonstrated potent inhibition of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. This compound showed high selectivity and in vivo efficacy in animal models, suggesting its potential as an effective treatment for the condition (Kim et al., 2005).
Antibacterial and Antifungal Activities
Derivatives of triazolopyrazine, including the compound , have been synthesized and tested for their antibacterial and antifungal activities. Studies have shown promising results, with some compounds displaying potent antimicrobial properties against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Properties
Molecular Formula |
C18H19F6N5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(1S,2R,5S)-5-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(2,4,5-trifluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C18H19F6N5/c19-12-7-14(21)13(20)6-11(12)10-2-1-9(5-15(10)25)28-3-4-29-16(8-28)26-27-17(29)18(22,23)24/h6-7,9-10,15H,1-5,8,25H2/t9-,10+,15-/m0/s1 |
InChI Key |
CNKRZILQBKJWDS-WMFXKJRFSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C[C@H]1N2CCN3C(=NN=C3C(F)(F)F)C2)N)C4=CC(=C(C=C4F)F)F |
SMILES |
C1CC(C(CC1N2CCN3C(=NN=C3C(F)(F)F)C2)N)C4=CC(=C(C=C4F)F)F |
Canonical SMILES |
C1CC(C(CC1N2CCN3C(=NN=C3C(F)(F)F)C2)N)C4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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